![molecular formula C22H21F3N4O2 B11165210 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B11165210.png)
trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide
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Overview
Description
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzotriazine ring, a trifluoromethyl group, and a cyclohexane carboxamide moiety. It has garnered interest due to its potential as a modulator of GPR139, a G-protein-coupled receptor involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps. The reaction conditions typically involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role as a modulator of GPR139, which is involved in various physiological processes.
Medicine: Potential therapeutic applications in treating diseases associated with GPR139.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by modulating the activity of GPR139, a G-protein-coupled receptor. It acts as an agonist, binding to the receptor and activating downstream signaling pathways. This modulation can influence various physiological processes, including neurotransmission and hormone regulation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-4-oxo-1,2,3-benzotriazine: Shares the benzotriazine core but lacks the trifluoromethyl and cyclohexane carboxamide groups.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a benzotriazine ring but differs in the substituents attached to the core structure
Uniqueness
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate GPR139 sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H21F3N4O2 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)17-6-2-4-8-19(17)26-20(30)15-11-9-14(10-12-15)13-29-21(31)16-5-1-3-7-18(16)27-28-29/h1-8,14-15H,9-13H2,(H,26,30) |
InChI Key |
WODMSIIIJSMFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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